molecular formula C13H8F3NO5S B2926803 Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate CAS No. 303152-50-3

Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate

Cat. No.: B2926803
CAS No.: 303152-50-3
M. Wt: 347.26
InChI Key: JRFBBPAGMJVZKN-UHFFFAOYSA-N
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Description

Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate is a thiophene-based ester derivative characterized by a methyl ester at position 2 of the thiophene ring and a phenoxy substituent at position 3. The phenoxy group is further substituted with a nitro group (-NO₂) at position 4 and a trifluoromethyl (-CF₃) group at position 4.

Properties

IUPAC Name

methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO5S/c1-21-12(18)11-10(4-5-23-11)22-7-2-3-9(17(19)20)8(6-7)13(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFBBPAGMJVZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common method includes the reaction of thiophene-2-carboxylate with 4-nitro-3-(trifluoromethyl)phenol under specific conditions, such as the presence of a strong base and a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted thiophenes or phenols.

Scientific Research Applications

Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate is a complex organic compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure, featuring nitro, trifluoromethyl, and thiophene groups, gives it distinct chemical and biological properties, making it valuable in various scientific and industrial fields.

Scientific Research Applications

Chemistry: This compound serves as a building block in synthesizing complex molecules. The trifluoromethyl group enhances the compound's stability and reactivity, making it useful in organic synthesis.

Biology: this compound is used as a probe in biochemical assays and as a potential inhibitor in enzyme studies. The nitro group can interact with biological targets, providing insights into molecular interactions.

Medicine: This compound is explored for its potential therapeutic properties. Its unique structure may contribute to developing new drugs targeting various diseases. Its biological activity is attributed to the trifluoromethyl and nitro groups, which enhance its interaction with biological targets. The trifluoromethyl group increases lipophilicity and metabolic stability, improving potency against biological targets.

Industry: It is used in producing agrochemicals and materials. The trifluoromethyl group imparts desirable properties such as increased resistance to degradation and enhanced performance in various applications.

Biological Activities

This compound is of interest in medicinal chemistry because of its diverse biological activities. The trifluoromethyl group is known for increasing the lipophilicity and metabolic stability of compounds, often leading to improved potency against various biological targets.

Anticancer Properties

Thiophene derivatives, including this compound, have demonstrated anticancer potential. Research indicates that thiophene-based compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, a related thiophene derivative effectively inhibited VEGFR-2, a critical target in tumor angiogenesis.

Anti-inflammatory Effects

Thiophene compounds are also noted for their anti-inflammatory activities. The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances their ability to modulate inflammatory pathways. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

ActivityTarget/Cell LineIC50 (nM)Mechanism
VEGFR-2 InhibitionEndothelial Cells191.1Inhibition of phosphorylation
Anticancer ActivityHCT116VariableInduction of apoptosis via ROS
Anti-inflammatory EffectsCytokine ProductionNot specifiedModulation of inflammatory pathways

Mechanism of Action

The mechanism by which Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to receptors, while the nitro group may modulate its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares the target compound with analogs sharing structural or functional similarities:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents on Thiophene Phenoxy Substituents Key Properties/Applications
Target Compound C₁₃H₉F₃N₂O₅S 362.22 Methyl ester (C-2) 4-NO₂, 3-CF₃ High lipophilicity (predicted); potential stability challenges due to nitro group
METHYL 3-(4-FLUORO-2-NITROPHENOXY)-2-THIOPHENECARBOXYLATE (303152-16-1) C₁₂H₈FNO₅S 297.26 Methyl ester (C-2) 4-F, 2-NO₂ Lower molecular weight; moderate electron-withdrawing effects
Methyl 3-amino-4-methylthiophene-2-carboxylate (85006-31-1) C₇H₉NO₂S 171.22 Amino (C-3), methyl (C-4) None Basic amine functionality; used as a synthetic intermediate
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate (439934-58-4) C₁₃H₁₂FNO₄S₂ 329.4 Sulfamoyl (C-3) Attached phenyl (F, CH₃) Sulfonamide group; potential enzyme inhibition
Key Observations:
  • Molecular Weight : The target compound has the highest molecular weight (362.22 g/mol) due to the nitro and CF₃ groups, which increase steric bulk and lipophilicity.
  • Electronic Effects: The 4-NO₂ and 3-CF₃ substituents create a strongly electron-deficient phenoxy ring, enhancing reactivity in electrophilic substitutions compared to analogs with fluorine or methyl groups .
  • Functional Groups: The sulfamoyl group in CAS 439934-58-4 introduces hydrogen-bonding capabilities, unlike the phenoxy-based target compound, which relies on π-π interactions .
Stability Considerations:
  • The nitro group in the target compound may render it susceptible to reduction under acidic or reductive conditions, necessitating careful handling .
  • Trifluoromethyl groups generally enhance thermal and oxidative stability, a feature shared with analogs like CAS 303152-16-1 .

Physicochemical and Application-Based Differences

  • CAS 439934-58-4: Possible use in enzyme inhibition due to sulfonamide functionality .
  • Dielectric Properties : Methyl thiophene-2-carboxylate (unsubstituted) has a dielectric constant of 8.81 (20°C), which may decrease in the target compound due to EWGs reducing polarity .

Biological Activity

Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article synthesizes available research findings, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]-2-thiophenecarboxylate
  • CAS Number : 303152-50-3
  • Molecular Formula : C13H8F3NO5S
  • Molecular Weight : 347.27 g/mol
  • Physical Form : Solid, with a purity of approximately 90% .

The biological activity of this compound can be attributed to its structural components, particularly the trifluoromethyl and nitro groups, which enhance its interaction with biological targets. The trifluoromethyl group is known for increasing the lipophilicity and metabolic stability of compounds, often leading to improved potency against various biological targets .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that thiophene-based compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, a related thiophene derivative demonstrated effective inhibition of VEGFR-2, a critical target in tumor angiogenesis, with an IC50 value of 191.1 nM .

Anti-inflammatory Effects

Thiophene compounds are also noted for their anti-inflammatory activities. The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances their ability to modulate inflammatory pathways. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .

Case Studies

  • VEGFR-2 Inhibition :
    • A study on novel thiophene derivatives showed that certain compounds significantly inhibited VEGFR-2 activity, leading to reduced cell migration and tube formation in endothelial cells. This suggests a promising role in anti-angiogenesis therapies .
  • Cancer Cell Line Studies :
    • In vitro studies involving various cancer cell lines (HCT116, MCF7, PC3, A549) revealed that this compound could effectively reduce cell viability and induce apoptosis through increased ROS production and cell cycle arrest .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Target/Cell Line IC50 (nM) Mechanism
VEGFR-2 InhibitionEndothelial Cells191.1Inhibition of phosphorylation
Anticancer ActivityHCT116VariableInduction of apoptosis via ROS
Anti-inflammatory EffectsCytokine ProductionNot specifiedModulation of inflammatory pathways

Q & A

Q. What are the standard synthetic routes for Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate, and what key reaction conditions are required?

  • Methodological Answer : The synthesis typically involves two main steps: (1) preparation of the 4-nitro-3-(trifluoromethyl)phenol precursor via nitration and trifluoromethylation of a phenol derivative, and (2) coupling this phenol to a thiophene-2-carboxylate scaffold.
  • Step 1 : The phenolic precursor is synthesized by nitrating 3-(trifluoromethyl)phenol under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to ensure regioselectivity at the 4-position .
  • Step 2 : The phenoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction. For SNAr, the thiophene derivative (e.g., methyl 3-bromothiophene-2-carboxylate) reacts with the phenol in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Key Conditions : Use anhydrous solvents, inert atmosphere, and catalysts like DCC/DMAP for esterification if intermediates require activation .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration. The trifluoromethyl (CF₃) group appears as a singlet (~δ -60 ppm in ¹⁹F NMR), while the nitro group deshields adjacent protons .
  • HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays). Mobile phases often use acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight (e.g., m/z 351.03 [M+H]+) and detects synthetic byproducts .

Q. What in vitro biological assays are commonly used to evaluate its potential therapeutic activity?

  • Methodological Answer :
  • Cytotoxicity Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. The nitro group may confer redox activity, requiring careful interpretation of IC₅₀ values .
  • Enzyme Inhibition Studies : Test interactions with kinases or cytochrome P450 isoforms via fluorogenic substrates. The trifluoromethyl group enhances binding to hydrophobic enzyme pockets .
  • Antimicrobial Testing : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess broad-spectrum potential .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :
  • Storage : Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent hydrolysis of the ester group or nitro group reduction .
  • Solubility : Dissolve in DMSO (≤10 mM stock solutions) for biological assays. Avoid aqueous buffers with high pH (>8) to prevent ester degradation .

Advanced Questions

Q. What mechanistic insights explain the regioselectivity observed during the introduction of the phenoxy group in the synthesis?

  • Methodological Answer : Regioselectivity in SNAr reactions is governed by electron-withdrawing groups (EWGs) on the aromatic ring. The nitro and trifluoromethyl groups meta-direct the phenoxide nucleophile to the 3-position of the thiophene ring. Computational studies (DFT) can model charge distribution, showing increased electrophilicity at the reaction site .

Q. How can computational chemistry be applied to predict the binding affinity of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with protein targets (e.g., androgen receptor for comparison to flutamide derivatives). The trifluoromethyl group’s hydrophobicity and steric effects are critical for binding .
  • QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, molar refractivity, and Hammett constants to predict bioactivity .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer :
  • Assay Standardization : Control variables such as cell passage number, serum concentration, and incubation time. For example, discrepancies in cytotoxicity may arise from varying redox conditions affecting nitro group reactivity .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with assays .

Q. What modifications to the synthetic protocol can improve yield and scalability without compromising purity?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous flow reactors for nitration steps to enhance heat transfer and reduce byproducts .
  • Catalyst Optimization : Replace DCC/DMAP with polymer-supported carbodiimides for easier purification and higher yields in esterification .

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